Lipophilicity Modulation vs. Shorter Alkoxy Analogs
The 3‑methoxypropoxy chain increases the calculated logP of 5‑bromo‑2‑(3‑methoxypropoxy)aniline to an estimated 2.0–2.2, compared with 1.8 for 5‑bromo‑2‑(2‑methoxyethoxy)aniline (XLogP3-AA, PubChem [REFS‑1]) and 2.63 for the fully hydrophobic propoxy analog [REFS‑2]. Compared with the non‑brominated parent 2‑(3‑methoxypropoxy)aniline (logP 1.0–1.46 [REFS‑3]), the bromine atom contributes approximately +0.5 to +1.0 log units, placing the target compound in an optimal lipophilicity window (logP 2–3) for oral bioavailability and cellular permeability. This distinguishes it from the excessively lipophilic 5‑bromo‑2‑propoxyaniline (logP 2.63) and the more polar 5‑bromo‑2‑(2‑methoxyethoxy)aniline (logP 1.8).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated logP 2.0–2.2 |
| Comparator Or Baseline | 5-Bromo-2-(2-methoxyethoxy)aniline (logP 1.8); 5-Bromo-2-propoxyaniline (logP 2.63); 2-(3-Methoxypropoxy)aniline (logP 1.0–1.46) |
| Quantified Difference | ΔLogP: +0.2 to +0.4 vs. ethoxy analog; −0.4 to −0.6 vs. propoxy analog; +0.5 to +1.2 vs. non‑brominated parent |
| Conditions | Computed XLogP3 and experimental logP values from authoritative databases and vendor certificates of analysis. |
Why This Matters
Selection of an intermediate with logP in the 2–3 range directly influences membrane permeability and solubility in biological assays, making this compound a preferred starting point for hit‑to‑lead campaigns where balanced ADME profiles are required.
- [1] PubChem. 5-Bromo-2-(2-methoxyethoxy)aniline, CID 26190371, XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/26190371 (accessed 2026-04-25). View Source
- [2] ChemBase. 5-Bromo-2-propoxyaniline, CBID: 20575, LogP = 2.63, PSA = 35.25 Ų. http://www.chembase.cn/molecule-20575.html (accessed 2026-04-25). View Source
